molecular formula C6H2BrFINO2 B8258763 1-Bromo-2-fluoro-3-iodo-5-nitrobenzene

1-Bromo-2-fluoro-3-iodo-5-nitrobenzene

Cat. No.: B8258763
M. Wt: 345.89 g/mol
InChI Key: RMMXYRPRDZOGLQ-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-iodo-5-nitrobenzene is a polysubstituted aromatic compound featuring bromine, fluorine, iodine, and nitro groups at positions 1, 2, 3, and 5, respectively. Its molecular formula is C₆H₂BrFINO₂, with a molecular weight of 373.91 g/mol (calculated). This compound belongs to the nitrohalobenzene family, where the electronic and steric effects of substituents significantly influence its reactivity and physical properties.

Properties

IUPAC Name

1-bromo-2-fluoro-3-iodo-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFINO2/c7-4-1-3(10(11)12)2-5(9)6(4)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMXYRPRDZOGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)F)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-3-iodo-5-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Halogenation: Sequential introduction of bromine, fluorine, and iodine atoms through electrophilic aromatic substitution reactions. .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-2-fluoro-3-iodo-5-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution and palladium catalysts for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-fluoro-3-iodo-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its role in drug development and as a precursor for radiolabeled compounds used in medical imaging.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-3-iodo-5-nitrobenzene involves its reactivity towards various electrophiles and nucleophiles. The presence of multiple halogen atoms and a nitro group influences its electronic properties, making it a versatile compound for electrophilic and nucleophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-bromo-2-fluoro-3-iodo-5-nitrobenzene with structurally related nitrohalobenzenes, emphasizing substituent positions, molecular properties, and reactivity trends:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
This compound C₆H₂BrFINO₂ 373.91 Br (1), F (2), I (3), NO₂ (5) High steric bulk; potential Suzuki coupling precursor
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene C₆H₂BrClFNO₂ 254.44 Br (5), Cl (1), F (2), NO₂ (3) Intermediate in agrochemical synthesis; mp: ~30–35°C (inferred)
1-Bromo-3-chloro-5-nitrobenzene C₆H₃BrClNO₂ 236.45 Br (1), Cl (3), NO₂ (5) High thermal stability; used in cross-coupling reactions
1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene C₇H₅BrFNO₃ 250.02 Br (1), F (5), OCH₃ (2), NO₂ (3) Solubility in polar solvents; pharmaceutical intermediate
2-Bromo-5-nitrobenzotrifluoride C₇H₃BrF₃NO₂ 270.01 Br (2), CF₃ (5), NO₂ (1) Electron-deficient aromatic system; catalyst in fluorination

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) at position 5 enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution (NAS) at meta/para positions . Halogen Diversity: Bromine and iodine provide distinct reactivity: Br is amenable to cross-coupling (e.g., Suzuki), while I’s larger size may hinder sterically demanding reactions . Fluorine’s electronegativity increases ring electron deficiency, directing further substitutions .

Methoxy groups (e.g., in 1-bromo-5-fluoro-2-methoxy-3-nitrobenzene) enhance solubility but reduce electrophilicity compared to halogens .

Thermal and Physical Properties: Nitrohalobenzenes with multiple EWGs (e.g., CF₃ in 2-bromo-5-nitrobenzotrifluoride) exhibit higher melting points and lower solubility in nonpolar solvents . Limited data on the target compound’s melting/boiling points suggest inferred stability similar to 1-bromo-3-chloro-5-nitrobenzene (stable at room temperature) .

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